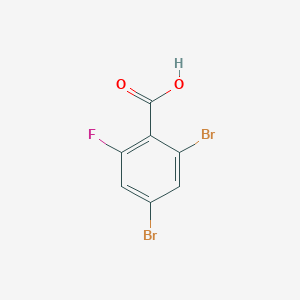

2,4-Dibromo-6-fluorobenzoic acid

Overview

Description

2,4-Dibromo-6-fluorobenzoic acid is a chemical compound with the linear formula C7H3Br2FO2 . It has a molecular weight of 297.91 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. One method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry, room temperature environment .Scientific Research Applications

Synthesis and Preparation

- Synthesis Methods : 2,4-Dibromo-6-fluorobenzoic acid can be synthesized from 2,4-dibromo-5-fluorobenzonitrile, which itself is an important intermediate in fluoroquinolones production. The synthesis methods for these compounds have been elaborated in detail (Zhen Qiong et al., 1998) (H. Chi et al., 1999).

Chemical Properties and Applications

Potential Radiographic Applications : Compounds like 3,5-dibromo-4-fluorobenzoic acid have been evaluated for their radiographic opaque properties, indicating potential applications in medical imaging (C. Sprague et al., 1953).

Biodegradation Studies : Research on the biodegradation of fluorobenzoates by certain bacteria species, such as Sphingomonas sp., has shown the ability of these organisms to break down fluorobenzoates into simpler compounds. This process is vital for understanding environmental remediation and pollutant degradation (F. Boersma et al., 2004).

Antibacterial Applications : Fluorine-containing benzoic acid derivatives have shown promise as antibacterial agents. The synthesis of new molecules using fluorobenzoic acid derivatives has been explored for potential antibacterial applications (B. S. Holla et al., 2003).

Anaerobic Transformation Studies : Studies on the anaerobic transformation of phenol to benzoate have utilized fluorobenzoic acids as phenol analogues. This research provides insights into the metabolic pathways and environmental fate of such compounds (B. Genthner et al., 1989).

Photoluminescence in Lanthanide Ions : Research on dinuclear complexes involving fluorobenzoic acid has revealed its role in the sensitization of visible and NIR emitting lanthanide ions, suggesting applications in materials science and luminescence studies (B. Casanovas et al., 2019).

Vibrational Spectra Analysis : Studies involving fluorobenzoic acid derivatives like 2,4,6-tri-fluorobenzoic acid have been used to analyze vibrational spectra and molecular structures, providing insights into molecular interactions and bonding (V. Mukherjee et al., 2011).

Large-Scale Synthesis : Research into the continuous-flow process for the synthesis of compounds like 2,4-dichloro-5-fluorobenzoic acid demonstrates advancements in the industrial-scale production of such chemicals, highlighting their commercial and practical significance (Shaozheng Guo et al., 2018).

Metal-Organic Frameworks : The use of fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks has been documented, indicating its potential in the development of novel materials with unique properties (Juan P Vizuet et al., 2021).

Anti-Cancer Activity : Some derivatives of fluorobenzoic acid have been found to exhibit anti-cancer activity, particularly against lung cancer. This highlights the potential of such compounds in pharmaceutical research (A. G. Hammam et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.

Mode of Action

As a benzoic acid derivative, it may interact with its targets through the carboxylic acid functional group, which can participate in a variety of chemical reactions . The bromine and fluorine substituents on the benzene ring could also influence its reactivity and interaction with targets.

Biochemical Pathways

Given its use as a building block in organic synthesis , it could potentially be involved in a wide range of biochemical pathways depending on the final compound it is part of.

Pharmacokinetics

Its physicochemical properties, such as its molecular weight and logp value, could influence its pharmacokinetic behavior .

Result of Action

As a building block in organic synthesis , its effects would likely depend on the specific compound it is incorporated into and the biological context in which it is used.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2,4-dibromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGHPDYPAYDOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378807 | |

| Record name | 2,4-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183065-69-2 | |

| Record name | 2,4-Dibromo-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183065-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)